(6-bromo-2,3-dihydro-1H-inden-5-yl)urea
Description
(6-Bromo-2,3-dihydro-1H-inden-5-yl)urea is a substituted indene derivative featuring a urea functional group (-NH-C(=O)-NH₂) at the 5-position of the inden ring and a bromine atom at the 6-position. The 2,3-dihydro-1H-inden moiety imparts partial saturation, reducing aromaticity compared to fully unsaturated indenes. This structural motif is common in medicinal chemistry, where urea groups often serve as hydrogen-bond donors/acceptors, enhancing interactions with biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-6-2-1-3-7(6)5-9(8)13-10(12)14/h4-5H,1-3H2,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMCFKZSGVJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide
- Structure : Replaces the urea group with an acetamide (-NH-C(=O)-CH₃).
- Key Differences :
- Reduced hydrogen-bonding capacity compared to urea.
- Higher lipophilicity due to the methyl group.
- Applications : Used in biochemical assays (e.g., solubility studies), with storage recommendations at room temperature and solubility in DMSO .
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
- Structure: Features a ketone at the 1-position and an amino group (-NH₂) at the 5-position.
- Key Differences: The ketone increases electrophilicity, making it reactive in nucleophilic additions. The amino group enables conjugation or salt formation.
- Applications : Utilized in material science and as a precursor for bioactive molecules .
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea
Halogenation and Positional Isomerism
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- Structure: Chlorine replaces the amino group in the 6-position.
- Key Differences :
- Increased halogen size (Cl vs. Br) alters steric and electronic properties.
- Chlorine’s lower electronegativity may reduce hydrogen-bond acceptor strength.
- Applications : Explored in high-throughput screening for antimicrobial activity .
6-Bromo-2,3-dihydro-1H-inden-5-ol
- Structure : Hydroxyl (-OH) replaces the urea group.
- Key Differences :
- The hydroxyl group increases polarity and acidity (pKa ~0.05).
- Susceptible to oxidation or conjugation reactions.
- Applications : Intermediate in synthesizing antioxidants or anti-inflammatory agents .
Solubility and Stability
Comparative Data Table
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